Zinc bis(piperidine-1-carbodithioate)
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Overview
Description
Zinc bis(piperidine-1-carbodithioate) is a chemical compound with the molecular formula C12H20N2S4Zn. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of zinc coordinated with two piperidine-1-carbodithioate ligands, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Zinc bis(piperidine-1-carbodithioate) typically involves the reaction of zinc salts with piperidine-1-carbodithioic acid. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature and pH conditions. The general reaction can be represented as follows:
Zn2++2C5H10NCS2H→Zn(C5H10NCS2)2
Industrial Production Methods: In industrial settings, the production of Zinc bis(piperidine-1-carbodithioate) involves large-scale reactions using high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The process may include steps such as filtration, crystallization, and drying to obtain the final product.
Types of Reactions:
Oxidation: Zinc bis(piperidine-1-carbodithioate) can undergo oxidation reactions, leading to the formation of disulfide bonds.
Reduction: The compound can be reduced to form zinc sulfide and piperidine derivatives.
Substitution: It can participate in substitution reactions where the piperidine-1-carbodithioate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines.
Major Products:
Oxidation: Disulfides.
Reduction: Zinc sulfide, piperidine derivatives.
Substitution: New zinc complexes with different ligands.
Scientific Research Applications
Zinc bis(piperidine-1-carbodithioate) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its therapeutic potential in treating diseases related to zinc deficiency.
Industry: Utilized in the production of rubber and plastics as a vulcanization accelerator.
Mechanism of Action
The mechanism of action of Zinc bis(piperidine-1-carbodithioate) involves its interaction with biological molecules, leading to the disruption of cellular processes. The compound can bind to proteins and enzymes, altering their structure and function. This interaction is primarily mediated through the coordination of zinc with sulfur and nitrogen atoms in the ligands.
Comparison with Similar Compounds
- Zinc diethyldithiocarbamate
- Zinc dimethyldithiocarbamate
- Zinc dibutyldithiocarbamate
Comparison: Zinc bis(piperidine-1-carbodithioate) is unique due to the presence of piperidine rings, which provide distinct steric and electronic properties compared to other dithiocarbamate compounds. This uniqueness makes it particularly effective in specific catalytic and antimicrobial applications.
Properties
CAS No. |
13878-54-1 |
---|---|
Molecular Formula |
C12H20N2S4Zn |
Molecular Weight |
386.0 g/mol |
IUPAC Name |
zinc;piperidine-1-carbodithioate |
InChI |
InChI=1S/2C6H11NS2.Zn/c2*8-6(9)7-4-2-1-3-5-7;/h2*1-5H2,(H,8,9);/q;;+2/p-2 |
InChI Key |
YBKBEKGVHFHCRI-UHFFFAOYSA-L |
SMILES |
C1CCN(CC1)C(=S)[S-].C1CCN(CC1)C(=S)[S-].[Zn+2] |
Isomeric SMILES |
C1CCN(CC1)C(=S)[S-].C1CCN(CC1)C(=S)[S-].[Zn+2] |
Canonical SMILES |
C1CCN(CC1)C(=S)[S-].C1CCN(CC1)C(=S)[S-].[Zn+2] |
13878-54-1 | |
Pictograms |
Irritant |
Origin of Product |
United States |
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